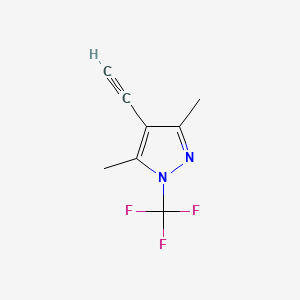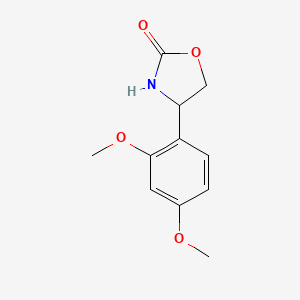
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids This compound is characterized by the presence of a dimethylamino group attached to the phenyl ring, which is further connected to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2-(Dimethylamino)phenyl)acrylic acid typically involves the reaction of 2-(Dimethylamino)benzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (e)-3-(2-(Dimethylamino)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid, used in the production of polymers and resins.
Phenylacrylic Acid: Similar structure but lacks the dimethylamino group, leading to different chemical properties and applications.
Dimethylaminoethyl Methacrylate: Contains a dimethylamino group but differs in the overall structure and reactivity.
Uniqueness
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid is unique due to the presence of both the dimethylamino group and the acrylic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(E)-3-[2-(dimethylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H13NO2/c1-12(2)10-6-4-3-5-9(10)7-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-7+ |
InChI-Schlüssel |
QSJQOYMPKWKAMG-BQYQJAHWSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC=C1/C=C/C(=O)O |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)





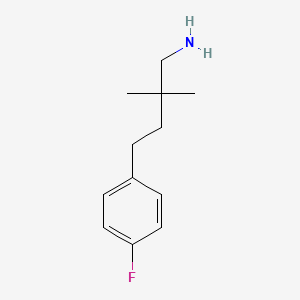
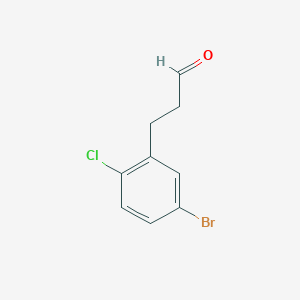

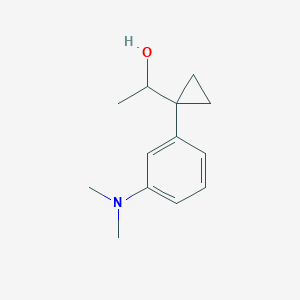
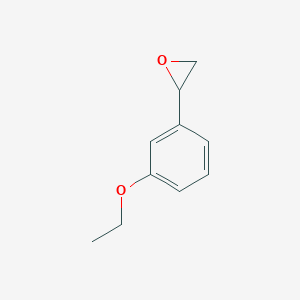
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
